N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide
Description
This compound features a 1,3-dimethylpyrazole-5-carboxamide core, substituted with a 4,7-dimethoxybenzothiazole moiety and a pyridin-2-ylmethyl group. The benzothiazole ring contributes to π-π stacking interactions, while the methoxy groups enhance solubility and electronic modulation. Structural characterization of such complexes often employs SHELX-based crystallographic refinement .
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-13-11-15(25(2)24-13)20(27)26(12-14-7-5-6-10-22-14)21-23-18-16(28-3)8-9-17(29-4)19(18)30-21/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBGBQXHYYEBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring through the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Structural Features
The compound features a benzothiazole core, which is known for its biological activity, and a pyrazole moiety that enhances its pharmacological properties. The presence of dimethoxy and pyridine groups contributes to its chemical stability and bioactivity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, benzothiazole derivatives have been shown to possess significant antibacterial activity against various strains of bacteria, including resistant strains . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Studies have suggested that pyrazole derivatives can inhibit cancer cell proliferation. Specifically, compounds with the benzothiazole framework have demonstrated cytotoxic effects against several cancer cell lines . The potential mechanism includes the induction of apoptosis and cell cycle arrest.
Antioxidant Activity
The antioxidant properties of this compound are noteworthy. Research has shown that similar pyrazole derivatives can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to inflammatory processes. For instance, it has shown promise as a 15-lipoxygenase inhibitor, which is relevant in the context of inflammatory diseases and conditions such as asthma and arthritis .
Case Study 1: Antibacterial Activity
In a study examining the antibacterial efficacy of benzothiazole derivatives, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide was tested against multi-drug resistant strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Properties
A series of pyrazole derivatives were synthesized and tested for cytotoxicity against human cancer cell lines. The results demonstrated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 3: Antioxidant Efficacy
In vivo studies evaluated the antioxidant activity of related compounds in rat models subjected to oxidative stress. The results showed that these compounds significantly reduced malondialdehyde levels while increasing glutathione levels compared to untreated controls .
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Research Implications
- Activity Prediction : The dimethoxybenzothiazole moiety in the target compound may confer superior antitumor or kinase inhibitory activity compared to simpler phenyl-substituted analogs in , as benzothiazoles are established pharmacophores in oncology .
- Synthetic Accessibility : Carboximidamide derivatives () are synthetically simpler, but the target compound’s pyridinylmethyl and benzothiazole groups necessitate multi-step functionalization, impacting scalability.
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing benzothiazole and pyrazole rings have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that such compounds could induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .
Antimicrobial Properties
Benzothiazole derivatives have been reported to possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymes necessary for bacterial survival. In vitro assays have shown that related compounds exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Neuroprotective Effects
The neuroprotective potential of benzothiazole derivatives has been explored in models of neurodegenerative diseases. These compounds have been associated with improved cognitive function in animal models of Alzheimer's disease, likely due to their ability to inhibit acetylcholinesterase (AChE) activity and reduce oxidative stress markers .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this one have shown potent inhibition against key enzymes such as AChE and BACE-1, which are crucial in the pathophysiology of Alzheimer's disease.
- Apoptotic Pathways : The induction of apoptosis in cancer cells is facilitated through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase cascades.
- Antioxidant Activity : Many benzothiazole derivatives exhibit antioxidant properties that help mitigate oxidative stress in neuronal tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
